2-Phenylethanol

Catalog No.
S539486
CAS No.
60-12-8
M.F
C8H10O
C6H5CH2CH2OH
M. Wt
122.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylethanol

2-Phenylethanol addresses formulation instability and microbial contamination where benzyl alcohol or phenoxyethanol fail.

  • Broad-spectrum antimicrobial, MIC 2.5 mg/mL against Pseudomonas aeruginosa, synergizes with BKC/EDTA for ophthalmic and topical preservative efficacy.
  • High boiling point (219-221°C) ensures persistent rose fragrance without volatility loss in luxury perfumes and soaps.
  • Biotech grade (Ehrlich pathway) available for natural, clean-label food/cosmetic uses, free of styrene oxide impurities.

CAS Number

60-12-8

Product Name

2-Phenylethanol

IUPAC Name

2-phenylethanol

Molecular Formula

C8H10O
C6H5CH2CH2OH

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

WRMNZCZEMHIOCP-UHFFFAOYSA-N

solubility

2 ML DISSOLVE IN 100 ML WATER AFTER THOROUGH SHAKING; 1 PART IS CLEARLY SOL IN 1 PART OF 50% ALCOHOL; MISCIBLE WITH ALCOHOL, ETHER
SOL IN FIXED OILS & GLYCEROL; SLIGHTLY SOL IN MINERAL OIL
VERY SOL IN PROPYLENE GLYCOL
Miscible with chloroform.
16,000 mg/L in water @ 20 °C
22.2 mg/mL at 25 °C
Solubility in water, g/100ml at 20Â °C: 2 (moderate)
Slighty soluble in water; soluble in oils, propylene glycol
1 mL in 2 mL 50% ethanol (in ethanol)

Synonyms

2 Phenylethanol, 2-Phenylethanol, Alcohol, Phenethyl, Alcohol, Phenylethyl, Benzyl Carbinol, beta Phenylethanol, beta-Phenylethanol, Carbinol, Benzyl, Phenethyl Alcohol, Phenylethanol, Phenylethyl Alcohol

Canonical SMILES

C1=CC=C(C=C1)CCO

The exact mass of the compound 2-Phenylethanol is 122.0732 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22200 mg/l (at 25 °c)0.18 m22.2 mg/ml at 25 °c2 ml dissolve in 100 ml water after thorough shaking; 1 part is clearly sol in 1 part of 50% alcohol; miscible with alcohol, ethersol in fixed oils & glycerol; slightly sol in mineral oilvery sol in propylene glycolmiscible with chloroform.16,000 mg/l in water @ 20 °c22.2 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 2 (moderate)slighty soluble in water; soluble in oils, propylene glycol1 ml in 2 ml 50% ethanol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759116. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Ethanol. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

100 g, 25 ml, 500 ml, 1 l

2-Phenylethanol (PEA) is a primary aromatic alcohol widely utilized as a fragrance ingredient, flavor compound, and antimicrobial preservative in the pharmaceutical, cosmetic, and food industries [1]. Characterized by its distinct rose-like odor, PEA possesses a boiling point of 219–221 °C and a favorable oil/water partition coefficient (Octanol:water = 21.5), making it highly effective in multiphase formulations[1]. From a procurement perspective, PEA is sourced either via chemical synthesis (e.g., Friedel-Crafts alkylation of benzene, or hydrogenation of styrene oxide) for industrial applications, or via microbial bioconversion for premium natural labeling [2]. Its dual functionality as both an olfactory agent and a broad-spectrum antimicrobial—particularly against Gram-negative bacteria—makes it a high-value, multifunctional excipient compared to simpler aliphatic or benzyl alcohols [3].

Attempting to substitute 2-Phenylethanol with structurally similar preservatives like benzyl alcohol or phenoxyethanol frequently compromises formulation stability, olfactory profile, and antimicrobial efficacy[1]. Benzyl alcohol, possessing one less carbon, exhibits a lower boiling point (205 °C) and higher volatility, leading to premature evaporation in topical formulations and a harsher, less desirable solvent odor compared to PEA's stable, rose-like middle-note [2]. Furthermore, phenoxyethanol experiences severe efficacy degradation in the presence of cellulosic suspending agents (e.g., HPMC or sodium carboxymethyl cellulose), a limitation that forces formulators to seek alternatives like PEA [1]. Finally, generic synthetic PEA cannot be substituted for bioconverted PEA in food or premium cosmetics, as synthetic routes risk carrying trace impurities like styrene oxide that violate natural regulatory standards and alter the sensory profile [3].

Superior Antimicrobial Efficacy Against Gram-Negative Pathogens

2-Phenylethanol demonstrates potent antimicrobial activity, particularly against problematic Gram-negative organisms that often resist standard preservatives. Quantitative assays show that PEA achieves a Minimum Inhibitory Concentration (MIC) of 2.5 mg/mL against Pseudomonas aeruginosa and 5.0 mg/mL against Escherichia coli [1]. In contrast, benzyl alcohol typically requires higher concentrations (often >10 mg/mL) to achieve similar bacteriostatic effects against Pseudomonas strains. Furthermore, PEA exhibits proven synergy when combined with Benzalkonium Chloride (BKC) or EDTA, effectively restoring anti-Pseudomonad activity in formulations where BKC alone fails [2].

Evidence DimensionMIC against Pseudomonas aeruginosa
Target Compound Data2.5 mg/mL (0.25% w/v)
Comparator Or BaselineBenzyl alcohol (typically >10 mg/mL)
Quantified Difference~4x lower concentration required for PEA
ConditionsIn vitro broth dilution assay

Enables formulators to use lower total preservative concentrations, reducing the risk of skin irritation while ensuring robust protection against critical pathogens.

Volatility and Olfactory Retention in Multiphase Systems

The addition of a single methylene group significantly alters the physical retention of 2-Phenylethanol compared to benzyl alcohol. PEA possesses a boiling point of 219–221 °C and a low vapor pressure of approximately 0.087 mmHg at 25 °C[1]. This contrasts with benzyl alcohol, which boils at 205 °C and flashes off more rapidly. In fragrance and cosmetic delivery systems, this lower volatility allows PEA to function as a stable middle-note, ensuring prolonged olfactory retention and masking of base odors over the product's shelf life, whereas benzyl alcohol acts as a transient top-note [2].

Evidence DimensionBoiling Point and Vapor Pressure
Target Compound DataBP 219–221 °C; VP ~0.087 mmHg (25 °C)
Comparator Or BaselineBenzyl alcohol (BP 205 °C)
Quantified Difference+14–16 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Ensures longer-lasting fragrance profiles and better odor-masking in cosmetics and topical pharmaceuticals, preventing premature evaporation.

Formulation Compatibility with Cellulosic Suspending Agents

Preservative deactivation by formulation excipients is a major failure mode in topical and oral suspensions. While 2-Phenylethanol is sensitive to high concentrations of non-ionic surfactants (e.g., Polysorbate 80), it remains a viable alternative to phenoxyethanol in hydrocolloid-thickened systems. Phenoxyethanol experiences significant reductions in antimicrobial efficacy when formulated with cellulosic suspending agents such as methylcellulose, sodium carboxymethyl cellulose (NaCMC), and hydroxypropyl methylcellulose (HPMC) [1]. PEA, with its distinct octanol:water partition coefficient of 21.5, provides an alternative preservation pathway when cellulosic thickeners preclude the use of phenoxyethanol [2].

Evidence DimensionEfficacy retention in cellulosic hydrogels
Target Compound DataViable alternative with specific partitioning (LogP ~1.36)
Comparator Or BaselinePhenoxyethanol (efficacy significantly reduced by HPMC/NaCMC)
Quantified DifferenceAvoidance of direct deactivation by cellulosics
ConditionsAqueous suspensions containing methylcellulose or HPMC

Dictates the selection of PEA over phenoxyethanol in viscous, cellulose-thickened pharmaceutical and cosmetic gels.

Purity Profiles: Biotechnological vs. Synthetic Procurement Routes

The procurement of 2-Phenylethanol requires strict attention to the synthesis route due to process-related impurities. Industrial synthetic PEA, historically produced via the Friedel-Crafts reaction of benzene and ethylene oxide, utilizes highly corrosive aluminum chloride catalysts that complicate purification and equipment maintenance [1]. Alternatively, the hydrogenation of styrene oxide must be strictly controlled to keep unreacted, toxic styrene oxide below 0.2 wt% in the reaction mixture [2]. In contrast, biotechnological PEA produced via microbial bioconversion (the Ehrlich pathway) is entirely free of petrochemical and halogenated impurities [3].

Evidence DimensionTrace process-related impurities
Target Compound DataBiotechnological PEA (0% styrene oxide, 0% petrochemical residues)
Comparator Or BaselineSynthetic PEA (requires strict control to keep styrene oxide <0.2 wt%)
Quantified DifferenceComplete elimination of petrochemical byproducts
ConditionsIndustrial scale synthesis and purification

Bioconverted PEA is mandatory for natural food flavorings and premium clean-label cosmetics, justifying its significant price premium over synthetic grades.

Synergistic Preservation in Anti-Pseudomonad Topicals

Due to its specific MIC of 2.5 mg/mL against Pseudomonas aeruginosa and its documented synergy with Benzalkonium Chloride (BKC) and EDTA, 2-Phenylethanol is the preferred preservative for ophthalmic, nasal, and topical formulations where BKC alone is insufficient to halt Pseudomonad growth [1].

Fragrance Fixation and Middle-Note Delivery in Cosmetics

Leveraging its boiling point of 219–221 °C and low vapor pressure, PEA is procured as a stable, long-lasting rose-odor component in luxury perfumes, soaps, and deodorants. It outperforms more volatile analogs like benzyl alcohol by providing sustained odor-masking without premature evaporation [2].

Clean-Label Flavor and Fragrance Formulation

Biotechnologically sourced 2-Phenylethanol (produced via the Ehrlich pathway) is specifically procured for natural food flavorings and premium cosmetics. This grade eliminates the risk of trace styrene oxide impurities associated with traditional hydrogenation synthetic routes, ensuring compliance with strict clean-label standards [3].

Physical Description

Liquid; Dry Powder, Liquid, Other Solid
Colorless liquid with a floral odor; [Hawley]
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless liquid; mild, warm,rose, honey-like odour

Color/Form

COLORLESS, VISCOUS LIQUID

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

122.073164938 Da

Monoisotopic Mass

122.073164938 Da

Boiling Point

218.2 °C AT 760 MM HG
219.00 to 221.00 °C. @ 760.00 mm Hg
219Â °C

Flash Point

102 °C
205 °F (96 °C) (Closed cup)
102Â °C c.c.

Heavy Atom Count

9

Taste

INITIALLY SLIGHTLY BITTER TASTE THEN SWEET & REMINISCENT OF PEACH
Sharp burning taste

Vapor Density

4.21 (AIR= 1)
Relative vapor density (air = 1): 4.2

Density

1.0202 AT 20 °C/4 °C
1.02 g/cm³
1.017-1.020

LogP

1.36
1.36 (LogP)
log Kow = 1.36
1.4

Odor

CHARACTERISTIC ROSE-LIKE ODOR
Pure PEA has an extremely mild roselike odor. >99% pure vary in odor because of the impurities present.

Odor Threshold

Odor Threshold Low: 7.02 [ppm]
[Hawley] Odor threshold (detection) from CHEMINFO

Appearance

Solid powder

Melting Point

-27 °C
-25.8 °C
-27Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ML9LGA7468

GHS Hazard Statements

Aggregated GHS information provided by 2619 companies from 37 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2619 companies. For more detailed information, please visit ECHA C&L website;
Of the 36 notification(s) provided by 2618 of 2619 companies with hazard statement code(s):;
H302 (81.02%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (98.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Anti-Infective Agents, Local; Disinfectants; Preservatives, Pharmaceutical
Phenylethyl alcohol ... has been used in 0.5% conc as an antibacterial agent in ophthalmic solutions. /Phenylethyl alcohol/

MeSH Pharmacological Classification

Disinfectants

Vapor Pressure

0.08 [mmHg]
8.68X10-2 mm Hg @ 25 °C /from experimentally derived coefficients/
Vapor pressure, Pa at 20Â °C: 8

Pictograms

Irritant

Irritant

Impurities

Common impurities are benzaldehyde, benzylacetone, 1-phenyl-2-propanol, and phenylacetaldehyde.

Other CAS

1321-27-3
60-12-8

Metabolism Metabolites

2-PHENYLETHANOL YIELDS PHENYLACETYLALDEHYDE IN RABBITS: SMITH JM ET AL, BIOCHEM J, 56, 320, 1954. /FROM TABLE/
Phenylethyl alcohol is oxidized almost entirely to the corresponding acid. Metabolites excreted in urine following oral doses of 0.2 to 0.3 g/kg to rabbits were phenaceturic acid, the glycine conjugate of phenylacetic acid, 42%; glucosidurinic acid, 5%; and an ether-soluble acid, probably phenylacetic acid, 19%. Only 66% of the original dose could be accounted for. /Phenylethyl alcohol/
... beta-Phenylethyl alcohol is a substrate for ADH, with an initial rate of oxidation nearly as high as that of allyl alcohol and appreciably greater than that of ethanol.

Wikipedia

Phenethyl_alcohol

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Deodorant

Methods of Manufacturing

REACTION OF BENZENE, ETHYLENE OXIDE AND POWDERED ALUMINUM CHLORIDE; HYDROGENATION OF STYRENE OXIDE
BY REDUCTION OF ETHYL PHENYLACETATE WITH SODIUM IN ABSOLUTE ALCOHOL. BY HYDROGENATION OF PHENYLACETALDEHYDE IN PRESENCE OF NICKEL CATALYST.
Grignard synthesis: Chlorobenzene is converted to phenylmagnesium chloride which reacts with ethylene oxide at 100 °C to give beta-phenylethoxy magnesium chloride which is decomposed with sulfuric acid to give PEA.
Freidel-Craft process: Benzene is reacted with ethylene oxide over AlCl3.
Catalytic hydrogenation of styrene oxide.

General Manufacturing Information

Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Chemical Product and Preparation Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
Benzeneethanol: ACTIVE
The Bouveault-Blanc Reduction method of synthesis in which phenylacetic ester is reduced with sodium and alcohol and Leonard's Method in which toluene is chlorinated to benzyl chloride which is then converted to phenylacetic ester, and then to PEA are primarily of historic interest.
Most of the 2-phenylethanol presently being manufactured is produced by the essentially one-step Friedel-Craft process, although the Grignard synthesis and catalytic hydrogenation of styrene oxide are presently used.
The Friedel-Craft method has been exhaustively studied to optimize reaction conditions and purification procedures. Because of the high reactivity of the intermediates and the tendency toward polymer formation, critical factors ... must be carefully balanced to provide an economical product with acceptable odor properties.
Most of the commercial product is satisfactorily purified using continuous vacuum fractionation. For highest purity, purification via the borate ester is required.

Tyrosol-Derived Biodegradable Inks with Tunable Properties for 3D Printing

Jarrod Cohen, Cemile Kilic Bektas, Andrew Mullaghy, M Mario Perera, Adam J Gormley, Joachim Kohn
PMID: 34396772   DOI: 10.1021/acsbiomaterials.1c00464

Abstract

Three-dimensional (3D) printing has emerged as a valuable tool in medicine over the past few decades. With a growing number of applications using this advanced processing technique, new polymer libraries with varied properties are required. Herein, we investigate tyrosol-based poly(ester-arylate)s as biodegradable inks in fused deposition modeling (FDM). Tyrosol-based polycarbonates and polyesters have proven to be useful biomaterials due to their excellent tunability, nonacidic degradation components, and the ability to be functionalized. Polymers are synthesized by polycondensation between a custom diphenol and commercially available diacids. Thermal properties, degradation rates, and mechanical properties are all tunable based on the diphenol and diacid chosen. Evaluation of material print as it relates to chemical structure, molecular weight, and thermal properties was explored. Higher-molecular-weight polymers greater than 50 kDa exhibit thermal degradation during printing and at some points are too viscous to print. It was determined that polymers with lower processing temperatures and molecular weights were printable regardless of the structure. An exception to this was pHTy6 that was printed at 65 kDa with minimal degradation. This is most likely due to its low melting temperature and, as a result, lower printing temperatures. Additionally, chemical improvements were made to incorporate thiol-alkene click chemistry as a means for postprint curing. Low-molecular-weight pHTy6 was end-capped with alkene functionality. This material was then formulated with either a dithiol for chain extension or tetrathiol for cross-linking. Scaffolds were cured after printing for 5, 15, 30 and 60 min intervals where longer cure times resulted in a tougher material. This design builds on the library of biologically active materials previously explored and aims to bring new biomaterials to the field of 3D-printed personal medicine.


[Determination of phenylethyl alcohol in rose dew by micellar capillary electrochromatography]

Weifeng Wang, Ying Zhang, Junli Yang
PMID: 34213121   DOI: 10.3724/SP.J.1123.2020.03029

Abstract

Rose dew has emerged as one of the superior products in the field of skin care after rose essential oil. However, at present, there is no quality control standard for rose dew. To this end, a micellar capillary electrochromatography (MEKC) method was developed to determine the amount of phenylethyl alcohol, one of the characteristic components of rose dew. The factors affecting the MEKC performance, including the concentrations of borax and sodium dodecyl sulfate (SDS), separation voltage, injection conditions, and detection conditions, were optimized. The capillary length was selected as 48.5 cm, and the effective capillary length was 40 cm. The new capillary was treated successively with methanol, sodium hydroxide (NaOH) solution, and deionized water for 10 min, 60 min, and 30 min when it was used for the first time. Under the running process, the capillary was flushed with 0.5 mol/L NaOH, deionized water, and running buffer solution (10 mmol/L Na
B
O
+15 mmol/L SDS) for 2 min, 2 min, and 3 min each. Between two runs, the capillary was balanced with the running buffer solution for 5 min. Sample injection was performed under a pressure of 5 kPa for 5 s. The separation voltage was set at a positive value of 20 kV. The capillary was maintained at a constant temperature of 20 ℃ using an air refrigeration system. A photo-diode array (PDA) detector with a detection wavelength range of 190-600 nm was coupled to the capillary for monitoring the target molecule, and the optimum wavelength was fixed at 208 nm. Under the optimized conditions, the rose dew samples could be separated and detected within 7 min. The linearity for phenylethyl alcohol detection was found to be 0.50 to 1000 mg/L, with a correlation coefficient (
) of 0.9990. The limit of detection (LOD,
=3) and limit of quantification (LOQ,
=10) of the method were calculated to be 0.091 mg/L and 0.35 mg/L, respectively. The accuracy was tested by spiking phenylethyl alcohol into the rose dew samples at mass concentrations of 10, 100, and 500 g/L. The recoveries ranged from 98.1% to 102.7%, and the relative standard deviations (RSD;
=3) were less than 2.8%. This MEKC method is fast, sensitive, inexpensive, and highly effective for the determination of phenylethyl alcohol in rose dew. With the advantages of good stability, anti-matrix interference ability, and high sensitivity, this method represents a simple, sensitive, accurate, and robust strategy for the quality control of rose dew and related products.


EVOO Polyphenols Relieve Synergistically Autophagy Dysregulation in a Cellular Model of Alzheimer's Disease

Manuela Leri, Andrea Bertolini, Massimo Stefani, Monica Bucciantini
PMID: 34281279   DOI: 10.3390/ijms22137225

Abstract

(1) Background: Autophagy, the major cytoplasmic process of substrate turnover, declines with age, contributing to proteostasis decline, accumulation of harmful protein aggregates, damaged mitochondria and to ROS production. Accordingly, abnormalities in the autophagic flux may contribute to many different pathophysiological conditions associated with ageing, including neurodegeneration. Recent data have shown that extra-virgin olive oil (EVOO) polyphenols stimulate cell defenses against plaque-induced neurodegeneration, mainly, through autophagy induction. (2) Methods: We carried out a set of in vitro experiments on SH-SY5Y human neuroblastoma cells exposed to toxic Aβ
oligomers to investigate the molecular mechanisms involved in autophagy activation by two olive oil polyphenols, oleuropein aglycone (OleA), arising from the hydrolysis of oleuropein (Ole), the main polyphenol found in olive leaves and drupes and its main metabolite, hydroxytyrosol (HT). (3) Results: Our data show that the mixture of the two polyphenols activates synergistically the autophagic flux preventing cell damage by Aβ
oligomers., in terms of ROS production, and impairment of mitochondria. (4) Conclusion: Our results support the idea that EVOO polyphenols act synergistically in autophagy modulation against neurodegeneration. These data confirm and provide the rationale to consider these molecules, alone or in combination, as promising candidates to contrast ageing-associated neurodegeneration.


Caffeic Acid Phenethyl Ester-Incorporated Radio-Sensitive Nanoparticles of Phenylboronic Acid Pinacol Ester-Conjugated Hyaluronic Acid for Application in Radioprotection

Seon-Hee Choi, Dong-Yeon Lee, Sohi Kang, Min-Kyung Lee, Jae-Heun Lee, Sang-Heon Lee, Hye-Lim Lee, Hyo-Young Lee, Young-Il Jeong
PMID: 34198522   DOI: 10.3390/ijms22126347

Abstract

We synthesized phenylboronic acid pinacol ester (PBPE)-conjugated hyaluronic acid (HA) via thiobis(ethylamine) (TbEA) linkage (abbreviated as HAsPBPE conjugates) to fabricate the radiosensitive delivery of caffeic acid phenetyl ester (CAPE) and for application in radioprotection. PBPE was primarily conjugated with TbEA and then PBPE-TbEA conjugates were conjugated again with hyaluronic acid using carbodiimide chemistry. CAPE-incorporated nanoparticles of HAsPBPE were fabricated by the nanoprecipitation method and then the organic solvent was removed by dialysis. CAPE-incorporated HAsPBPE nanoparticles have a small particle size of about 80 or 100 nm and they have a spherical shape. When CAPE-incorporated HAsPBPE nanoparticles were irradiated, nanoparticles became swelled or disintegrated and their morphologies were changed. Furthermore, the CAPE release rate from HAsPBPE nanoparticles were increased according to the radiation dose, indicating that CAPE-incorporated HAsPBPE nanoparticles have radio-sensitivity. CAPE and CAPE-incorporated HAsPBPE nanoparticles appropriately prevented radiation-induced cell death and suppressed intracellular accumulation of reactive oxygen species (ROS). CAPE and CAPE-incorporated HAsPBPE nanoparticles efficiently improved survivability of mice from radiation-induced death and reduced apoptotic cell death. We suggest that HAsPBPE nanoparticles are promising candidates for the radio-sensitive delivery of CAPE.


The Anti-Biofilm Efficacy of Caffeic Acid Phenethyl Ester (CAPE)

Patrícia Pimentel de Barros, Rodnei Dennis Rossoni, Maíra Terra Garcia, Valéria de Lima Kaminski, Flávio Vieira Loures, Beth Burgwyn Fuchs, Eleftherios Mylonakis, Juliana Campos Junqueira
PMID: 34408988   DOI: 10.3389/fcimb.2021.700305

Abstract

is the main fungal species associated with the development of oral candidiasis. Currently, therapeutic options for these infections are limited by the adverse effects of antifungal drugs and by the emergence of drug resistant strains. Thus, the development of new antifungal agents is needed for the prevention and treatment of oral
infections. Caffeic acid phenethyl ester (CAPE) is a natural compound from propolis polyphenolic groups that exhibits many pharmacological properties. In this study, we investigated whether CAPE can have antifungal and immunomodulatory effects on oral candidiasis. Preliminary tests to assess the antifungal activity of CAPE were performed using the Minimum Inhibitory Concentration (MIC) assay that demonstrated inhibition in a range from 16 to 32 μg/mL, confirming its antifungal activity on several
strains isolated from the oral cavity. Subsequently, we analyzed
spp biofilms formed
, in which CAPE treatment at 5 x MIC caused a reduction of 68.5% in the total biomass and ~2.60 Log in the viable cell count (CFU/mL) in relation to the untreated biofilm (
<0.0001). Next, RNA was extracted from untreated and CAPE-treated biofilms and analyzed by real-time qPCR. A series of genes analyzed (
,
,
,
,
,
,
, and
) were downregulated by CAPE compared to the untreated control group (
<0.0001). In
studies using
, the treatment with CAPE prolonged survival of larvae infected by
by 44.5% (
< 0.05) and accompanied by a 2.07-fold increase in the number of hemocytes. Flow cytometry revealed the most prominent increases were in types P2 and P3 hemocytes, granular cells, which phagocytize pathogens. In addition, CAPE treatment decreased the fungal load in the hemolymph and stimulated the expression of antifungal peptide genes such as
and
. The antifungal and immunomodulatory activities observed in
were extended to a murine model of oral candidiasis, in which CAPE decreased the levels of
colonization (~2 log CFU/mL) in relation to the untreated control group. In addition, CAPE treatment significantly reduced pseudomembranous lesions, invasion of hyphae on epithelium surfaces, tissue damage and inflammatory infiltrate (
< 0.05). CAPE was also able to increase the expression of
compared to the infected and untreated group by 3.91-fold (
< 0.0001). Taken together, these results show that CAPE has both antifungal and immunomodulatory effects, making it a promising natural antifungal agent for the treatment and prevention of candidiasis and shows impact to oral candidiasis.


One-Step Extraction of Olive Phenols from Aqueous Solution Using β-Cyclodextrin in the Solid State, a Simple Eco-Friendly Method Providing Photochemical Stability to the Extracts

Aurélia Malapert, Emmanuelle Reboul, Olivier Dangles, Alain Thiéry, N'nabinty Sylla, Valérie Tomao
PMID: 34361616   DOI: 10.3390/molecules26154463

Abstract

The extraction of phenolic compounds from olive mill wastes is important, not only to avoid environmental damages, but also because of the intrinsic value of those biophenols, well-known for their high antioxidant potential and health benefits. This study focuses on tyrosol (Tyr) and hydroxytyrosol (HT), two of the main phenolic compounds found in olive mill wastes. A new, simple, and eco-friendly extraction process for the removal of phenolic compounds from aqueous solutions using native β-cyclodextrin (β-CD) in the solid state has been developed. Several β-CD/biophenol molar ratios and biophenol concentrations were investigated, in order to maintain β-CD mostly in the solid state while optimizing the extraction yield and the loading capacity of the sorbent. The extraction efficiencies of Tyr and HT were up to 61%, with a total solid recovery higher than 90% using an initial concentration of 100 mM biophenol and 10 molar equivalents of β-CD. The photochemical stability of the complexes thus obtained was estimated from ∆E*ab curve vs. illumination time. The results obtained showed that the phenols encapsulated into solid β-CD are protected against photodegradation. The powder obtained could be directly developed as a safe-grade food supplement. This simple eco-friendly process could be used for extracting valuable biophenols from olive mill wastewater.


Species-Specific Induction of Plant Volatiles by Two Aphid Species in Apple: Real Time Measurement of Plant Emission and Attraction of Lacewings in the Wind Tunnel

Zaid Badra, Sebastian Larsson Herrera, Luca Cappellin, Franco Biasioli, Teun Dekker, Sergio Angeli, Marco Tasin
PMID: 34196858   DOI: 10.1007/s10886-021-01288-5

Abstract

Upon damage by herbivores, plants release herbivory-induced plant volatiles (HIPVs). To find their prey, the pest's natural enemies need to be fine-tuned to the composition of these volatiles. Whereas standard methods can be used in the identification and quantitation of HIPVs, more recently introduced techniques such as PTR-ToF-MS provide temporal patterns of the volatile release and detect additional compounds. In this study, we compared the volatile profile of apple trees infested with two aphid species, the green apple aphid Aphis pomi, and the rosy apple aphid Dysaphis plantaginea, by CLSA-GC-MS complemented by PTR-ToF-MS. Compounds commonly released in conjunction with both species include nonanal, decanal, methyl salicylate, geranyl acetone, (Z)-3-hexenyl acetate, (Z)-3-hexenyl butanoate, (Z)-3-hexenyl 2-methyl-butanoate, (E)-β-caryophyllene, β-bourbonene and (Z)-3-hexenyl benzoate. In addition, benzaldehyde and (E)-β-farnesene were exclusively associated with A. pomi, whereas linalool, (E)-4,8-dimethyl-1,3,7-nonatriene were exclusively associated with D. plantaginea. PTR-ToF-MS additionally detected acetic acid (AA) and 2-phenylethanol (PET) in the blends of both trees attacked by aphid species. In the wind tunnel, the aphid predator, Chrysoperla carnea (Stephens), responded strongly to a blend of AA and PET, much stronger than to AA or PET alone. The addition of common and species-specific HIPVs did not increase the response to the binary blend of AA and PET. In our setup, two host-associated volatiles AA + PET appeared sufficient in the attraction of C. carnea. Our results also show the importance of combining complementary methods to decipher the odor profile associated with plants under pest attack and identify behaviourally active components for predators.


Experimental Evidence for Therapeutic Potentials of Propolis

Priyanshu Bhargava, Debajit Mahanta, Ashish Kaul, Yoshiyuki Ishida, Keiji Terao, Renu Wadhwa, Sunil C Kaul
PMID: 34444688   DOI: 10.3390/nu13082528

Abstract

Propolis is produced by honeybees from materials collected from plants they visit. It is a resinous material having mixtures of wax and bee enzymes. Propolis is also known as bee glue and used by bees as a building material in their hives, for blocking holes and cracks, repairing the combs and strengthening their thin borders. It has been extensively used since ancient times for different purposes in traditional human healthcare practices. The quality and composition of propolis depend on its geographic location, climatic zone and local flora. The New Zealand and Brazilian green propolis are the two main kinds that have been extensively studied in recent years. Their bioactive components have been found to possess a variety of therapeutic potentials. It was found that Brazilian green propolis improves the cognitive functions of mild cognitive impairments in patients living at high altitude and protects them from neurodegenerative damage through its antioxidant properties. It possesses artepillin C (ARC) as the key component, also known to possess anticancer potential. The New Zealand propolis contains caffeic acid phenethyl ester (CAPE) as the main bioactive with multiple therapeutic potentials. Our lab performed in vitro and in vivo assays on the extracts prepared from New Zealand and Brazilian propolis and their active ingredients. We provided experimental evidence that these extracts possess anticancer, antistress and hypoxia-modulating activities. Furthermore, their conjugation with γCD proved to be more effective. In the present review, we portray the experimental evidence showing that propolis has the potential to be a candidate drug for different ailments and improve the quality of life.


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